molecular formula C16H12O3 B14336295 4-Methoxyphenyl 3-phenylprop-2-ynoate CAS No. 104213-86-7

4-Methoxyphenyl 3-phenylprop-2-ynoate

Cat. No.: B14336295
CAS No.: 104213-86-7
M. Wt: 252.26 g/mol
InChI Key: XUYUGLCQEYFOOA-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 3-phenylprop-2-ynoate is an organic compound with the molecular formula C16H12O3. It is a derivative of phenylpropynoate, characterized by the presence of a methoxy group (-OCH3) attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 3-phenylprop-2-ynoate can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylacetylene with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the coupling reactions, ensuring high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 3-phenylprop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxyphenyl 3-phenylprop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 3-phenylprop-2-ynoate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylacetylene
  • Phenylacetyl chloride
  • 4-Methoxybenzoic acid
  • 4-Methoxyacetophenone

Uniqueness

4-Methoxyphenyl 3-phenylprop-2-ynoate is unique due to its specific structural features, such as the presence of both methoxy and phenylpropynoate groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

CAS No.

104213-86-7

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

(4-methoxyphenyl) 3-phenylprop-2-ynoate

InChI

InChI=1S/C16H12O3/c1-18-14-8-10-15(11-9-14)19-16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,1H3

InChI Key

XUYUGLCQEYFOOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C#CC2=CC=CC=C2

Origin of Product

United States

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